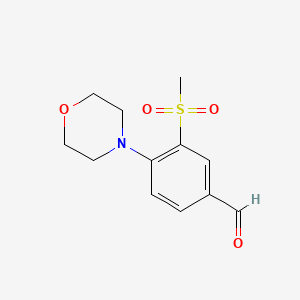

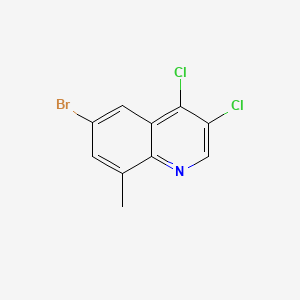

![molecular formula C7H7BrN2O B598456 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-17-5](/img/structure/B598456.png)

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a halogenated heterocycle . It has the empirical formula C7H7BrN2O and a molecular weight of 215.05 .

Molecular Structure Analysis

The SMILES string representation of this compound is Brc1ccc2NCCOc2n1 . The InChI key is DEJOAAGYYDCSGP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Synthesis and Scaffold Potential

Practicable Synthesis and Bioactive Scaffold Potential : A study outlines a method for synthesizing pyrido[2,3-b][1,4]oxazine derivatives, emphasizing their potential as scaffolds for bioactive compounds. The synthesis process includes a Smiles rearrangement, highlighting the compound's relevance in developing heterocyclic compounds for drug discovery. This approach demonstrates the compound's utility in synthesizing a variety of heterocycles through Diels-Alder or Aza Diels-Alder reactions, offering a pathway to novel drug development (Gim et al., 2007).

Synthesis from Tetrafluoropyridine Derivatives : Another research highlights the synthesis of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems from highly fluorinated pyridine derivatives. This synthesis involves sequential regioselective nucleophilic aromatic substitution processes, underscoring the structural versatility of these compounds for further chemical exploration and application in medicinal chemistry (Sandford et al., 2014).

One-Pot Synthesis Approach : A one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile was reported for the efficient synthesis of pyrido[2,3-b][1,4]oxazin-2-ones. This method features a Smiles rearrangement of the initial O-alkylation product and subsequent cyclization, showcasing an efficient synthesis strategy for these compounds (Cho et al., 2003).

Chemical Space and Drug Discovery

- Exploration of Unconquered Chemical Space : Research into unconquered bicyclic heteroaromatic rings, including those similar to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, highlights their importance in expanding the chemical diversity for potential medicinal applications. The study reviews the synthesis and evaluation of novel heterocyclic scaffolds for their applications in biology and material science, underlining the strategic significance of these compounds in drug research and development (Thorimbert et al., 2018).

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJOAAGYYDCSGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673658 |

Source

|

| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-17-5 |

Source

|

| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)